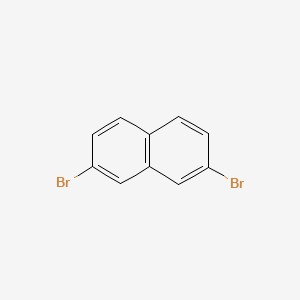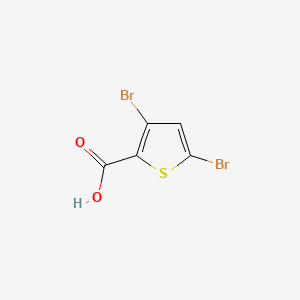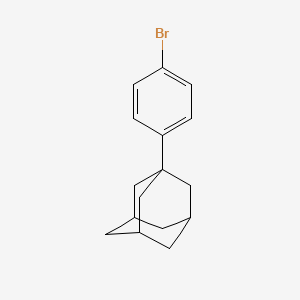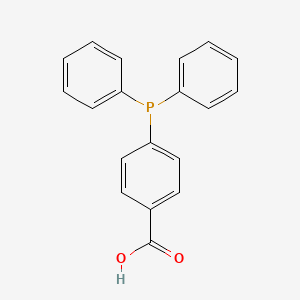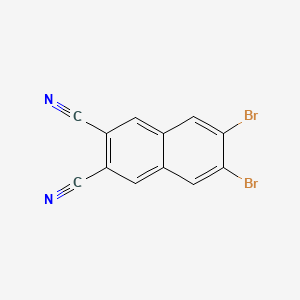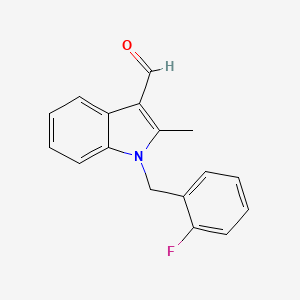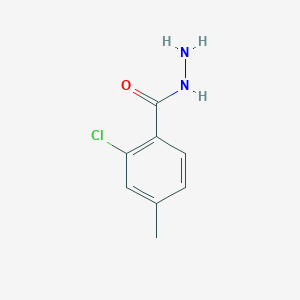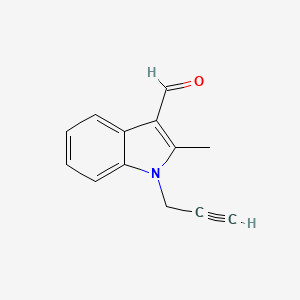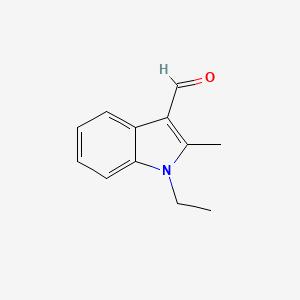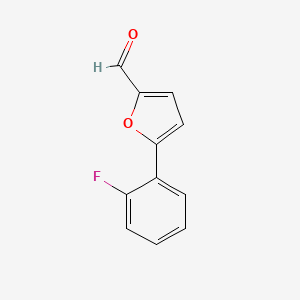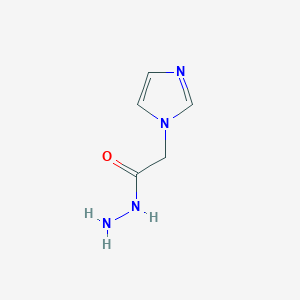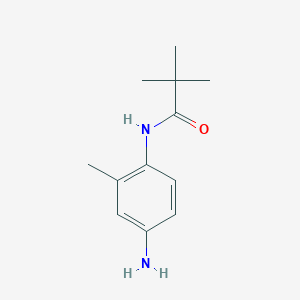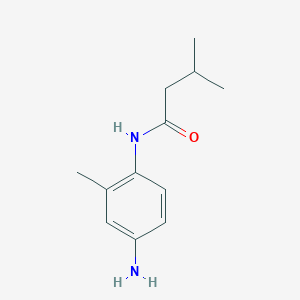
4-(Trimethylsilyl)benzaldehyde
Descripción general
Descripción
4-(Trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C10H14OSi. It is characterized by the presence of a benzaldehyde moiety substituted with a trimethylsilyl group at the para position. This compound is notable for its utility in organic synthesis, particularly in the formation of various complex molecules.
Mecanismo De Acción
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecules depending on the specific reaction conditions.
Mode of Action
4-(Trimethylsilyl)benzaldehyde is often used in chemical reactions as a protecting group . It can protect sensitive functional groups in a molecule during a chemical reaction, preventing them from unwanted reactions . After the desired reaction has taken place, the protecting group can be removed, revealing the original functional group .
Biochemical Pathways
It’s known that this compound plays a role in the synthesis of various organic compounds , suggesting that it may influence multiple biochemical pathways depending on the context of its use.
Result of Action
As a protecting group in chemical reactions, it can prevent unwanted reactions and help guide the synthesis towards the desired product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature, pH, and solvent conditions of the reaction environment . As a chemical used in organic synthesis, it’s designed to be stable under a variety of conditions until it’s intentionally removed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)benzaldehyde can be synthesized through several methods:
Sonogashira Coupling Reaction: This method involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction with Triphenylphosphine: Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes are scalable and can be adapted for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products:
Oxidation: 4-(Trimethylsilyl)benzoic acid.
Reduction: 4-(Trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials such as polymers and advanced composites.
Biological Studies: The compound is utilized in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
4-Ethynylbenzaldehyde: Similar in structure but lacks the trimethylsilyl group, making it less stable in certain reactions.
4-Formylbenzoic Acid: Contains a carboxylic acid group instead of the trimethylsilyl group, leading to different reactivity and applications.
3-(Trimethylsilyl)benzaldehyde: Similar but with the trimethylsilyl group at the meta position, affecting its reactivity and steric properties.
Uniqueness: 4-(Trimethylsilyl)benzaldehyde is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances the stability of intermediates in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry.
Propiedades
IUPAC Name |
4-trimethylsilylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNVZGALJUWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348458 | |
| Record name | 4-(trimethylsilyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-32-8 | |
| Record name | 4-(trimethylsilyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

